molecular formula C20H26N4O4 B2956292 N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide CAS No. 877631-47-5

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide

Cat. No.: B2956292
CAS No.: 877631-47-5
M. Wt: 386.452
InChI Key: OXQOJCHGNMWCBQ-UHFFFAOYSA-N
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Description

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound that features a furan ring, a phenylpiperazine moiety, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of Phenylpiperazine: This involves the reaction of phenylhydrazine with ethylene oxide to form phenylpiperazine.

    Coupling Reaction: The furan ring and phenylpiperazine are coupled using a suitable linker, such as a bromoalkane, under basic conditions.

    Amidation: The final step involves the amidation of the coupled product with ethanediamide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenylpiperazine moiety can be reduced to form piperazine derivatives.

    Substitution: The ethanediamide backbone can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted ethanediamides.

Scientific Research Applications

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is unique due to its combination of a furan ring, phenylpiperazine moiety, and ethanediamide backbone, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-hydroxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c25-13-8-21-19(26)20(27)22-15-17(18-7-4-14-28-18)24-11-9-23(10-12-24)16-5-2-1-3-6-16/h1-7,14,17,25H,8-13,15H2,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQOJCHGNMWCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCO)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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